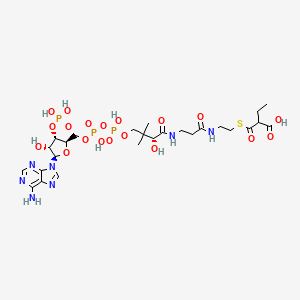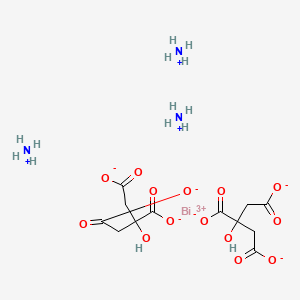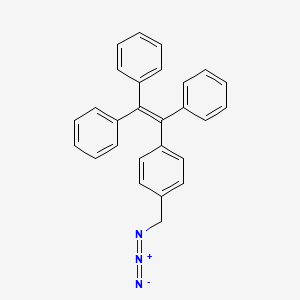
Tetrabutylammonium diacetate
Übersicht
Beschreibung
Tetrabutylammonium diacetate is a quaternary ammonium salt with the chemical formula ( \text{C}{16}\text{H}{36}\text{N} \cdot 2 \text{C}_2\text{H}_3\text{O}_2 ). It is commonly used as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between reactants in different phases. This compound is particularly valued for its solubility in both aqueous and organic solvents, making it versatile in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium diacetate has a wide range of applications in scientific research:
Biology: It is employed in the preparation of biologically active compounds and in the study of enzyme-catalyzed reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Tetrabutylammonium diacetate (TBAAc) is a phase transfer catalyst . It is a good source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . Therefore, the primary targets of TBAAc are sulfonates and allylic halides.
Mode of Action
TBAAc interacts with its targets (sulfonates and allylic halides) through SN2 substitution reactions . In these reactions, the acetate ion from TBAAc acts as a nucleophile, attacking the electrophilic carbon in the sulfonates or allylic halides. This results in the displacement of the sulfonate or halide group and the formation of corresponding acetates .
Biochemical Pathways
It is known that tbaac can catalyze the alkynylation of carbonyl compounds with trimethylsilylacetylenes, providing good yields of propargylic alcohols . It can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Result of Action
The primary result of TBAAc’s action is the formation of acetates from sulfonates and allylic halides . This transformation is useful in various chemical synthesis processes, including the production of propargylic alcohols and the facilitation of Sonogashira and Heck reactions .
Action Environment
The action of TBAAc can be influenced by various environmental factors. For instance, its solubility in organic solvents makes it an effective alternative for sodium acetate . Additionally, it can act as an efficient zwitterionic solvent in many organic transformations under molten conditions . Therefore, the action, efficacy, and stability of TBAAc can be significantly affected by the solvent used and the temperature of the reaction environment.
Biochemische Analyse
Biochemical Properties
Tetrabutylammonium diacetate is known to be a good source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . Additionally, this compound can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . This indicates that this compound may interact with these molecules at a molecular level, potentially influencing their biochemical properties.
Metabolic Pathways
Given its role as a source of nucleophilic acetate ion for SN2 substitution reactions , it is plausible that this compound could interact with enzymes or cofactors involved in these reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium diacetate can be synthesized through a multi-step process:
Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide (e.g., butyl bromide) in an aprotic polar organic solvent to form tetrabutylammonium halide.
Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then reacted with an alkali metal hydroxide (e.g., sodium hydroxide) in an alcohol to produce tetrabutylammonium hydroxide.
Formation of this compound: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium diacetate undergoes various types of reactions, including:
Substitution Reactions: It acts as a source of nucleophilic acetate ions for ( \text{S}_\text{N}2 ) substitution reactions, displacing sulfonates and allylic halides to form corresponding acetates.
Catalytic Reactions: It can catalyze the alkynylation of carbonyl compounds with trimethylsilylacetylenes, providing good yields of propargylic alcohols.
Common Reagents and Conditions
Reagents: Common reagents include butyl halides, alkali metal hydroxides, and acetic acid.
Conditions: Reactions typically occur in aprotic polar organic solvents or alcohols, under controlled temperature and pressure conditions.
Major Products
Acetates: The primary products of substitution reactions involving this compound are acetates.
Propargylic Alcohols: In catalytic reactions, propargylic alcohols are major products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Bromide: Similar to tetrabutylammonium diacetate, tetrabutylammonium bromide is used as a phase-transfer catalyst and has applications in various organic reactions.
Tetrabutylammonium Hydroxide: This compound is used in similar catalytic applications and can be a precursor to this compound.
Uniqueness
This compound is unique in its ability to provide nucleophilic acetate ions for substitution reactions and its versatility as a phase-transfer catalyst. Its solubility in both aqueous and organic solvents makes it particularly valuable in facilitating reactions that involve reactants in different phases.
Eigenschaften
IUPAC Name |
acetic acid;tetrabutylazanium;acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWKMCJTQJDLF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)

![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-](/img/structure/B3069651.png)




![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3069678.png)

